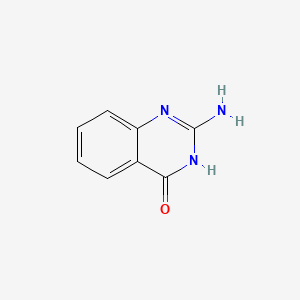

2-Amino-3H-quinazolin-4-one

Vue d'ensemble

Description

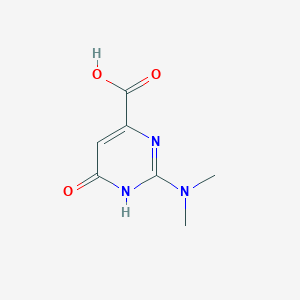

2-Amino-3H-quinazolin-4-one is a chemical compound with the molecular formula C8H7N3O . It has an average mass of 161.161 Da and a monoisotopic mass of 161.058914 Da .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate and thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine . Another efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis

The molecular structure of this compound consists of a quinazolinone core with an amino group at the 2-position .Chemical Reactions Analysis

Quinazolin-4(3H)-ones are obtained mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents as isocyanides, orthoformates, or aldehydes .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 161.16 .Applications De Recherche Scientifique

Analgesic and Anti-Inflammatory Activities :

- Research has shown that derivatives of 2-Amino-3H-quinazolin-4-one, such as 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones, exhibit significant analgesic and anti-inflammatory activities. These compounds were synthesized and tested, showing promising results comparable to the reference standard, diclofenac sodium (Sheorey, Thangathiruppathy, & Alagarsamy, 2013).

Cancer Research and Anticancer Agents :

- The compound has been utilized in the synthesis of anticancer agents. For instance, a methodology involving the activation of 2-methyl-3H-quinazolin-4-one led to the synthesis of the anticancer vascular targeting clinical candidate verubulin (Lockman et al., 2012).

PARP-1 Inhibitors for Cancer Therapy :

- This compound derivatives have shown promise as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, which are important in cancer therapy. These derivatives displayed potent inhibitory activity, with potential for further development as therapeutic agents (Kulkarni et al., 2012).

Synthesis Techniques :

- Novel synthesis techniques for quinazolin-4(3H)-ones have been developed, such as palladium-catalyzed three-component reactions. These methods offer efficient construction of these compounds with operational simplicity (Jiang et al., 2014).

DNA Interaction Studies :

- Research involving 3-amino-2-methyl-quinazolin-4(3H)-ones has revealed their photo-activity towards plasmid DNA, indicating potential applications in photo-chemo or photodynamic therapeutics. Molecular docking studies have supported these findings (Mikra et al., 2022).

Herbicidal Applications :

- 3H-quinazolin-4-ones with phenoxy-methyl substituents have been synthesized and evaluated for their herbicidal properties. These compounds showed high levels of phytotoxicity and potential as plant hormone inhibitors (Aibibuli et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 2-Amino-3H-quinazolin-4-one is the guanine residue in tRNAs with GU (N) anticodons (tRNA-Asp, -Asn, -His and -Tyr) . This compound exchanges the guanine residue with 7-aminomethyl-7-deazaguanine .

Mode of Action

This compound interacts with its targets by replacing the guanine residue in tRNAs with 7-aminomethyl-7-deazaguanine . This exchange results in changes to the tRNA structure, which can affect protein synthesis.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein synthesis. By altering the structure of tRNAs, this compound can influence the translation process and thus the production of proteins . The downstream effects of these changes can vary depending on the specific proteins affected.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins whose synthesis is affected by the compound’s interaction with tRNAs . These effects can include changes to cellular functions and processes.

Orientations Futures

Propriétés

IUPAC Name |

2-amino-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTFBAXSPXZDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287618 | |

| Record name | 2-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20198-19-0 | |

| Record name | 2-Amino-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20198-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51782 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20198-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20198-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

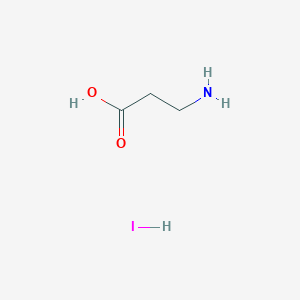

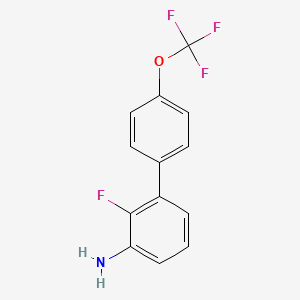

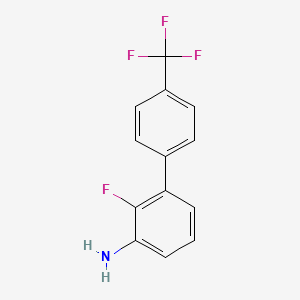

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-amino-3H-quinazolin-4-one a valuable building block for drug discovery?

A1: The this compound structure exhibits remarkable versatility, allowing for diverse chemical modifications. This adaptability enables researchers to fine-tune the molecule's properties and optimize its interactions with biological targets. For instance, researchers have successfully synthesized potent fibrinogen receptor antagonists by modifying the this compound core. []

Q2: The synthesis of 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, a key intermediate in drug development, has been known to be complex. Are there any recent advancements in simplifying its production?

A2: Absolutely! A novel method utilizing a sequential C-N cross-coupling and intramolecular amidation process has emerged as a more efficient route for synthesizing 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one. This approach employs readily available starting materials, 2-bromo-5-nitrobenzoic acid methyl ester and 4-Boc-piperazine-1-carboxamidine, and leverages palladium catalysts to achieve high yields. [] The use of [(4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1′-biphenyl)] palladium(II) methanesulfonate as a catalyst proved particularly effective. []

Q3: Beyond traditional synthetic methods, are there any alternative approaches for preparing this compound derivatives?

A3: Yes, researchers have successfully employed the tandem aza-Wittig reaction for the efficient synthesis of diverse this compound derivatives. [] This approach involves reacting iminophosphorane with aromatic isocyanate and a nucleophile under mild conditions. [] This method offers a streamlined and potentially more sustainable route to access a wider array of this compound analogs for further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one](/img/structure/B1384037.png)

![6-amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384044.png)

![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)